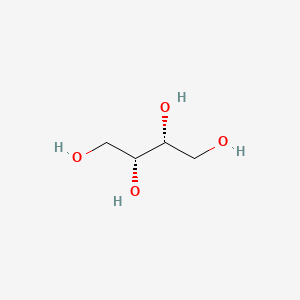

D-Threitol

描述

D-Threitol: . It is a white crystalline solid with a melting point of 88-90°C. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: : D-Threitol can be synthesized through the reduction of D-threose, a four-carbon sugar, using reducing agents such as sodium borohydride. The reaction typically occurs under mild conditions to prevent the degradation of the sugar alcohol.

Industrial Production Methods: : On an industrial scale, this compound is produced through fermentation processes using microorganisms such as Yarrowia lipolytica. This method is preferred due to its cost-effectiveness and scalability.

化学反应分析

Types of Reactions: : D-Threitol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: : this compound can be oxidized to D-threonic acid using oxidizing agents like nitric acid.

Reduction: : this compound can be reduced to D-threose using reducing agents such as sodium borohydride.

Substitution: : this compound can undergo substitution reactions to form esters and ethers.

Major Products Formed: : The major products formed from these reactions include D-threonic acid, D-threose, and various esters and ethers of this compound.

科学研究应用

D-Threitol is a C4-polyol (tetritol) that can be regarded as the main end product of D-xylose metabolism in humans . Several studies have revealed that urinary levels of some polyols may vary in diseases associated with carbohydrate metabolism derangements such as diabetes mellitus and uremia . this compound is also associated with ribose-5-phosphate isomerase deficiency, an inborn error of metabolism .

Scientific Research Applications

This compound as a Fungal Signal:

- Role in Colonization Comparative metabolomics has identified threitol as a key metabolite in the interactions between Eucalyptus grandis seedlings and Armillaria luteobubalina, a necrotrophic pathogen native to Australia . Threitol enrichment is a specific characteristic of Armillaria pathogenesis . Exogenous application of this compound promoted microbial colonization of E. grandis and triggered hormonal responses in root cells .

- Mechanism of Action Isotope labeling showed that threitol detected in Armillaria-treated root tips was largely derived from the fungal pathogen, suggesting its role as one of the earliest fungal signals promoting Armillaria colonization of roots .

This compound Production:

- Biosynthesis An engineered strain of Yarrowia lipolytica can efficiently produce this compound from glucose through fermentation by overexpressing the xylitol dehydrogenase gene from Scheffersomyces stipitis .

Metabolic Studies:

作用机制

D-Threitol is similar to other sugar alcohols such as erythritol, xylitol, and sorbitol. this compound is unique due to its chiral nature and its ability to act as a reducing agent. Unlike other sugar alcohols, this compound can be used in a wide range of applications, from organic synthesis to pharmaceutical development.

相似化合物的比较

Erythritol: : Another four-carbon sugar alcohol used as a natural sweetener.

Xylitol: : A five-carbon sugar alcohol used in dental care products.

Sorbitol: : A six-carbon sugar alcohol used as a humectant in food products.

生物活性

D-Threitol is a four-carbon sugar alcohol that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound, with the chemical formula , is a sugar alcohol found in certain algae, fungi, and lichens. It is known for being twice as sweet as sucrose and has been explored for its potential as a coronary vasodilator . The compound exhibits various interactions with biological systems, influencing metabolic pathways and microbial behaviors.

1. Metabolic Pathways

Research indicates that this compound plays a significant role in metabolic pathways, particularly in microbial systems. A study on Mycobacterium smegmatis revealed that this compound stabilizes solute-binding proteins associated with ABC transporters, suggesting its involvement in nutrient transport and metabolism .

Table 1: Enzymatic Activities Associated with this compound

2. Role in Plant-Microbe Interactions

This compound has been identified as a key metabolite in the interaction between eucalypt roots and the pathogenic fungus Armillaria luteobubalina. Comparative metabolomics showed that this compound was enriched in root tips exposed to this pathogen, indicating its role as a signaling molecule that promotes fungal colonization . The application of exogenous this compound not only enhanced microbial colonization but also triggered hormonal responses in plant root cells.

Case Study: Eucalyptus and Armillaria luteobubalina

- Objective : Investigate the role of this compound in plant-fungal interactions.

- Findings : this compound acts as an early signaling metabolite during the colonization of eucalypt roots by Armillaria luteobubalina, facilitating the pathogen's establishment prior to infection .

3. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, including Escherichia coli and Klebsiella pneumoniae. This property suggests potential applications in developing antimicrobial agents or preservatives .

The biological activity of this compound can be attributed to several mechanisms:

- Metabolite Signaling : Acts as a signaling molecule in plant-microbe interactions, influencing growth and pathogenicity.

- Enzymatic Interactions : Involvement in enzymatic pathways enhances microbial metabolism and nutrient uptake.

- Antimicrobial Action : Direct inhibition of bacterial growth through interaction with cellular components.

常见问题

Basic Research Questions

Q. What experimental methodologies are most effective for synthesizing and purifying D-Threitol with high enantiomeric purity?

- Methodological Answer : Optimized synthesis routes include catalytic hydrogenation of D-erythrose using palladium-based catalysts under controlled pH (6.5–7.5) to minimize byproducts. Purification via recrystallization in ethanol/water mixtures (3:1 v/v) achieves >99% purity, validated by HPLC with chiral columns (e.g., Chiralpak AD-H) .

- Key Challenge : Avoiding racemization during solvent evaporation; vacuum drying at ≤40°C is critical.

Q. How can researchers validate the structural configuration of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer : Combine X-ray diffraction (XRD) for crystal lattice analysis (space group P2₁2₁2₁) with NMR (¹H/¹³C) to confirm stereochemistry. For example, δ~3.7–4.1 ppm (¹H NMR) correlates with hydroxyl group positioning .

- Data Conflict Resolution : Discrepancies in reported melting points (88–92°C) may arise from polymorphic forms; differential scanning calorimetry (DSC) at 5°C/min heating rates resolves ambiguity .

Q. What are the best practices for assessing this compound’s solubility and stability in aqueous vs. organic solvents for biochemical assays?

- Methodological Answer : Use shake-flask method with UV/Vis spectroscopy (λ = 260 nm) to quantify solubility. Stability tests under varying pH (3–9) and temperatures (4–37°C) reveal degradation kinetics. For organic solvents (e.g., DMSO), monitor optical rotation ([α]D²⁵ = +4.5°) to detect racemization .

Advanced Research Questions

Q. How can genomic enzymology tools (e.g., sequence similarity networks) identify novel enzymes in this compound catabolic pathways?

- Methodological Answer : Construct genome neighborhood networks (GNNs) to link this compound dehydrogenases (EC 1.1.1.XX) with distal kinases and isomerases. For example, Mycobacterium smegmatis encodes a this compound dehydrogenase (MSMEG_1284) and a distal D-erythrulose kinase (MSMEG_5432) .

- Data Contradiction : Some species lack proximal gene clusters; use sequence-structure networks (SSNs) to resolve evolutionary divergence in enzyme specificity .

Q. What experimental designs resolve contradictions in reported thermodynamic properties of this compound (e.g., heat capacity, entropy of dissolution)?

- Methodological Answer : Isothermal titration calorimetry (ITC) with microcalorimeters (e.g., MicroCal VP-ITC) measures ΔH° and ΔS° of dissolution. Replicate studies under inert atmospheres (N₂) prevent oxidation artifacts. Conflicting data often stem from impurities; cross-validate with Karl Fischer titration for water content (<0.1% w/w) .

Q. How do researchers design isotopic labeling studies (¹³C/²H) to trace this compound’s metabolic flux in microbial systems?

- Methodological Answer : Feed ¹³C-labeled this compound to Pseudomonas spp. and analyze isotopomer distributions via GC-MS. Use kinetic flux profiling to distinguish between catabolic (via erythrulose) vs. anabolic (via pentose phosphate pathway) routes. Address background noise by normalizing to internal standards (e.g., D-sorbitol-¹³C₆) .

Q. Guidance for Addressing Research Gaps

属性

IUPAC Name |

(2S,3S)-butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXHWFMMPAWVPI-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Threitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2319-57-5, 7493-90-5 | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。